molecular formula C13H17IN2O3 B7476877 2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide

2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide

Cat. No.: B7476877
M. Wt: 376.19 g/mol
InChI Key: SPTVAPRWOWDAGO-UHFFFAOYSA-N
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Description

2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide is a synthetic organic compound characterized by the presence of an iodophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide typically involves the following steps:

    Formation of the Iodophenoxy Intermediate: The initial step involves the iodination of phenol to form 4-iodophenol. This reaction is usually carried out using iodine and a suitable oxidizing agent.

    Acetylation: The 4-iodophenol is then acetylated using acetic anhydride to form 4-iodophenyl acetate.

    Amidation: The final step involves the reaction of 4-iodophenyl acetate with isopropylamine and glycine to form the target compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.

Scientific Research Applications

2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide involves its interaction with specific molecular targets. The iodophenoxy group can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamide Derivatives: These compounds share a similar core structure but differ in their substituents.

    Iodinated Aromatic Compounds: Compounds like 4-iodophenol and its derivatives are structurally related.

Uniqueness

2-[[2-(4-Iodophenoxy)acetyl]-propan-2-ylamino]acetamide is unique due to the combination of its iodophenoxy and acetamide groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[[2-(4-iodophenoxy)acetyl]-propan-2-ylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O3/c1-9(2)16(7-12(15)17)13(18)8-19-11-5-3-10(14)4-6-11/h3-6,9H,7-8H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTVAPRWOWDAGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC(=O)N)C(=O)COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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